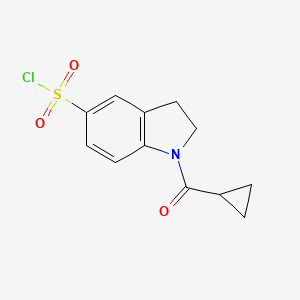

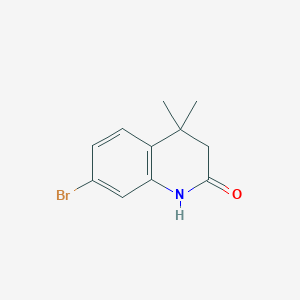

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride" is a chemical entity that appears to be related to various research areas involving cyclopropane derivatives and sulfonyl chlorides. Cyclopropane-containing compounds are of significant interest due to their presence in natural products and potential pharmaceutical applications. Sulfonyl chlorides, on the other hand, are versatile intermediates in organic synthesis, often used for the introduction of sulfonyl groups into molecules.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. One approach involves the use of sulfones as carbene equivalents, where dialkyl sulfones react with olefins to produce 1,1-dialkylcyclopropanes . Another method includes the visible-light-catalyzed difunctionalization of methylenecyclopropanes with sulfonyl chlorides, leading to the formation of 3-sulfonylated 1,2-dihydronaphthalenes . Similarly, vinylcyclopropanes can undergo sulfonylation/arylation under visible-light-mediated conditions to yield 1-sulfonylmethyl-substituted 3,4-dihydronaphthalenes . Additionally, AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides can construct highly stereoselective indane derivatives .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex and highly substituted. For instance, the synthesis and structural analysis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes have been conducted using NMR, X-ray diffraction, and QTAIM approach, revealing intramolecular CH-π interaction and the formation of intermolecular halogen bonds . Similarly, trans-2,3-dihydrofuran and trans-1,2-cyclopropane derivatives containing sulfonyl groups have been identified by various spectroscopic methods .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo a variety of chemical reactions. For example, cyclopropanesulfonyl chloride has been synthesized and its reactions examined, showing mechanisms of hydrolysis similar to those of simple alkanesulfonyl chlorides . Aminoketones can be synthesized from α-amino aryl ketones with vinyl sulfonium salts, which can then be converted into 2-benzoyl quinolines . Additionally, [2 + 1] cycloaddition reactions of a 1-seleno-2-silylethene to 2-sulfonylacrylates have been used for the stereoselective synthesis of sulfone-substituted cyclopropanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives and related compounds are influenced by their molecular structure. The presence of sulfonyl groups, halogen atoms, and other substituents can significantly affect properties such as solubility, reactivity, and stability. For instance, the introduction of sulfonyl groups can enhance the reactivity of methylenecyclopropanes , while the presence of halogen bonds can influence the crystal packing and stability of trichlorocyclopropane derivatives . The use of different reagents and conditions, such as visible light catalysis or AlCl3 promotion , can also dictate the outcome of the synthesis and the properties of the final products.

Scientific Research Applications

Indole Synthesis Methods

The synthesis and functionalization of indole compounds, such as "1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride," are of significant interest in organic chemistry due to their prevalence in natural products and pharmaceuticals. A review of indole synthesis methods highlights the diversity and creativity in approaches to construct the indole nucleus, which is foundational for developing novel compounds for various applications, including medicinal chemistry and material science (Taber & Tirunahari, 2011).

Advances in Sulfonylation Reactions

Sulfonyl chlorides, such as "1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride," are crucial intermediates in organic synthesis, particularly for introducing sulfonyl groups into molecules. Research on trifluoromethanesulfonyl chloride (CF3SO2Cl) discusses its utility in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, underlining the versatility of sulfonyl chlorides in chemical synthesis and the potential for creating diverse molecular architectures (Chachignon, Guyon, & Cahard, 2017).

Controlled Release Applications

The stabilization and controlled release of active compounds, including gases and volatiles, is an area of significant research interest. Studies on methods to stabilize and control the release of active compounds could be relevant to understanding how derivatives of "1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride" might be used in applications such as preserving fresh produce or delivering pharmaceutical agents (Chen, Chen, Ray, & Yam, 2020).

Oxidation of Cyclopropane Derivatives

Research into the oxidation of cyclopropane-containing hydrocarbons provides insights into the functionalization of cyclopropane rings, which is relevant for compounds like "1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride." This area of study explores efficient methods for transforming cyclopropane derivatives, highlighting the potential for creating complex molecules with diverse functional groups (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

properties

IUPAC Name |

1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c13-18(16,17)10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQRQRONDFXNPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)

![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)